molecular formula C13H24N4 B1436131 N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine CAS No. 2140316-12-5

N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine

Cat. No.: B1436131
CAS No.: 2140316-12-5
M. Wt: 236.36 g/mol
InChI Key: UVPDPRIPCBMCPA-UHFFFAOYSA-N
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Description

N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine is a synthetic organic compound that belongs to the class of amines This compound is characterized by the presence of a pyrrolidine ring, a pyrazole ring, and a methyl group attached to the nitrogen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation of the Pyrazole Ring: The pyrazole ring is then alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized by the reaction of 1,4-dibromobutane with ammonia or a primary amine.

    Coupling of the Pyrazole and Pyrrolidine Rings: The final step involves the coupling of the alkylated pyrazole ring with the pyrrolidine ring using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a ligand for specific receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine can be compared with other similar compounds, such as:

    N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}piperidin-3-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}morpholin-3-amine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of the pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4/c1-11(2)8-17-10-12(6-15-17)9-16(3)13-4-5-14-7-13/h6,10-11,13-14H,4-5,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPDPRIPCBMCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)CN(C)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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